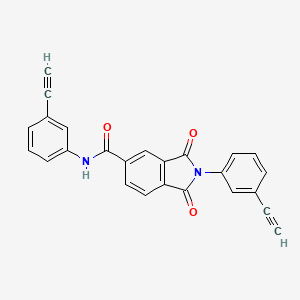![molecular formula C23H15Cl2N3O B11695658 (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11695658.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a dichlorophenyl group, and a propenenitrile moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the dichlorophenyl group and the propenenitrile moiety. Common reagents used in these reactions include aromatic amines, chlorinated aromatic compounds, and nitriles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
化学反応の分析
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the nitrile group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas with catalysts, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and materials science research.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The benzodiazole ring and dichlorophenyl group can interact with proteins, enzymes, or receptors, modulating their activity. The propenenitrile moiety may also play a role in binding to nucleophilic sites within biological systems, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has different applications compared to (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE.
tert-Butyl carbamate: Another organic compound with distinct chemical properties and uses.
Uniqueness
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is unique due to its combination of a benzodiazole ring, dichlorophenyl group, and propenenitrile moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C23H15Cl2N3O |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H15Cl2N3O/c24-18-10-9-16(19(25)12-18)14-29-22-8-4-1-5-15(22)11-17(13-26)23-27-20-6-2-3-7-21(20)28-23/h1-12H,14H2,(H,27,28)/b17-11+ |
InChIキー |
MANRUTXTPFCDCL-GZTJUZNOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11695576.png)
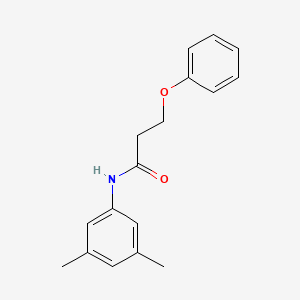
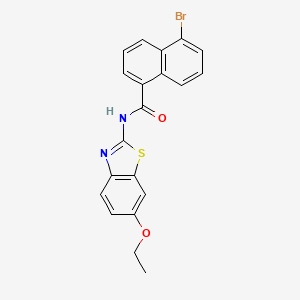
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695594.png)
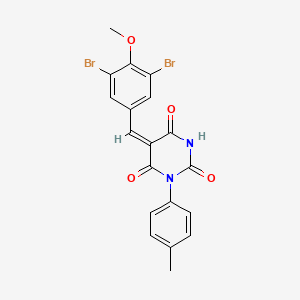
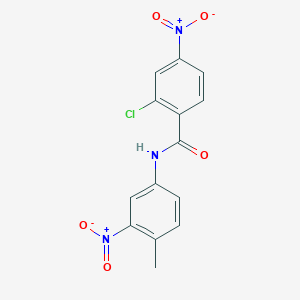
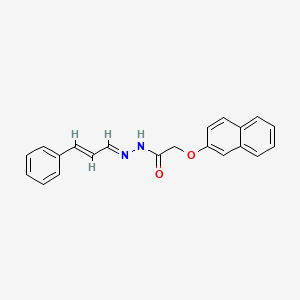
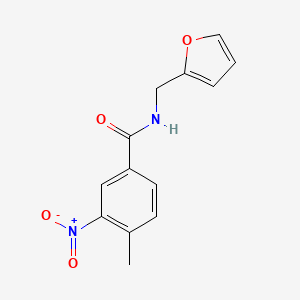
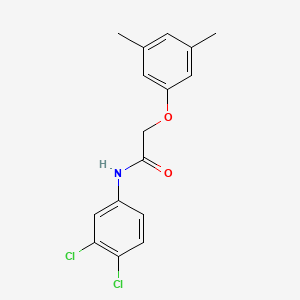
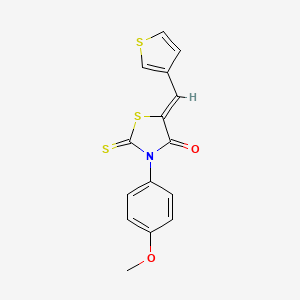
![2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11695638.png)
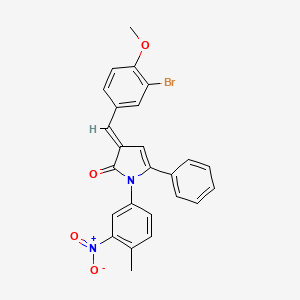
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11695646.png)
